4-Methyl-2-oxopentanoic acid-13C sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
sodium;4-methyl-2-oxo(113C)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i6+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFAZKRLPPMQEO-NWZHYJCUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)[13C](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635678 | |
| Record name | Sodium 4-methyl-2-oxo(1-~13~C)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93523-70-7 | |
| Record name | Sodium 4-methyl-2-oxo(1-~13~C)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-2-oxopentanoic acid-13C sodium in Metabolic Research
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-2-oxopentanoic acid-13C sodium, a stable isotope-labeled compound pivotal for advanced metabolic research. Also known as α-Ketoisocaproic acid-13C (KIC-13C) sodium salt, this tracer is instrumental in quantifying protein turnover, studying amino acid kinetics, and probing metabolic pathways in vivo. This document details its chemical properties, outlines key experimental protocols, presents quantitative data from tracer studies, and visualizes its central role in leucine (B10760876) metabolism. The information herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in preclinical and clinical investigations.
Introduction
This compound is the isotopically labeled form of the keto acid of leucine.[1][2][3] Its primary utility in the research setting is as a metabolic tracer, allowing for the precise measurement of dynamic biological processes.[1][3] By introducing a known amount of the 13C-labeled compound, scientists can track its conversion to other molecules, providing insights into the rates of metabolic pathways. This is particularly valuable in the study of leucine metabolism, as the reversible transamination between leucine and α-ketoisocaproate (KIC) is a key regulatory point.[4][5] The use of stable, non-radioactive isotopes makes this tracer safe for human studies, including those involving children and pregnant women.[5][6][7]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | α-Ketoisocaproic acid-13C sodium, 2-Keto-4-methylpentanoic acid-1-13C sodium salt | [1][2] |
| CAS Number | 93523-70-7 | [1][2] |
| Molecular Formula | C₅¹³CH₉NaO₃ | [1][2] |
| Molecular Weight | 153.12 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Storage Conditions | -20°C, sealed, away from moisture and light | [1] |
Core Applications in Metabolic Research
The principal applications of this compound revolve around its role as a precursor to leucine. Its administration allows for the assessment of intracellular leucine enrichment and the kinetics of protein synthesis and breakdown.
Whole-Body Protein Turnover Studies
A common application is in measuring whole-body protein turnover through primed, continuous infusion of L-[1-13C]leucine, where the enrichment of both leucine and its metabolite, KIC, are measured in the plasma.[3][6][7] The enrichment of plasma [1-13C]KIC is often used as a surrogate for intracellular [1-13C]leucine enrichment, as KIC is formed intracellularly from leucine.[1]
Metabolic Flux Analysis and Breath Tests
The rate of oxidation of leucine can be assessed using the 13C-KICA breath test.[8] In this procedure, oral administration of 13C-KICA is followed by the measurement of 13CO2 in expired air, which is a product of leucine oxidation.[8] This provides a non-invasive method to study branched-chain amino acid catabolism.
In Vivo Metabolic Imaging
Hyperpolarized [1-13C]KIC has been utilized in magnetic resonance spectroscopy (MRS) to non-invasively profile branched-chain amino acid metabolism in tumors.[2] This advanced imaging technique allows for the real-time observation of the conversion of KIC to leucine, providing insights into tumor-specific metabolic pathways.[2]
Quantitative Data from Tracer Studies
The following tables summarize key quantitative findings from studies utilizing 13C-labeled KIC and leucine.
Table 1: Plasma Enrichment and Tissue Concentration Data
| Parameter | Value | Experimental Context | Reference |
| Ratio of [1-13C]KIC to [1-13C]leucine enrichment in plasma | 77 ± 1% | Constant over a wide range of dietary protein intakes in healthy male adults. | [1] |
| KIC concentration in muscle (pre-infusion) | 0.07 ± 0.003 µmol/g | Ex vivo measurement in a rat model. | [2] |
| KIC concentration in muscle (post-infusion) | 151 ± 14 µmol/g | Ex vivo measurement in a rat model following [1-13C]KIC infusion. | [2] |
| KIC concentration in tumor (pre-infusion) | 0.05 ± 0.01 µmol/g | Ex vivo measurement in a rat mammary adenocarcinoma model. | [2] |
| KIC concentration in tumor (post-infusion) | 199 ± 56 µmol/g | Ex vivo measurement in a rat mammary adenocarcinoma model following [1-13C]KIC infusion. | [2] |
Table 2: Analytical Method Performance
| Analytical Method | Parameter | Value | Reference |
| GC/MS for Leucine and KIC | Coefficient of Variation (Enrichment) | 0.5% | [3] |
| GC/MS for Leucine and KIC | Coefficient of Variation (Concentration) | 2% | [3] |
| GC/MS for Leucine and KIC | Minimum Detectable Enrichment | 0.1 at% excess | [3] |
| HPLC for Leucine and KIC | Within-day variability of specific radioactivity in plasma | ~1% | [9] |
| HPLC for Leucine and KIC | Day-to-day variability of specific radioactivity in plasma | ~5% | [9] |
Experimental Protocols
Protocol for Whole-Body Protein Turnover Measurement
This protocol is adapted from studies involving primed, continuous infusion of L-[1-13C]leucine.
-
Subject Preparation: Subjects are typically studied in a postabsorptive state (after an overnight fast).
-
Tracer Preparation: A sterile solution of L-[1-13C]leucine is prepared for intravenous infusion. A priming dose of NaH¹³CO₃ may also be prepared to shorten the time to isotopic steady state.
-
Infusion: A priming dose of L-[1-13C]leucine and NaH¹³CO₃ is administered, followed by a continuous infusion of L-[1-13C]leucine for 4-6 hours.[6][7]
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion to measure plasma [1-13C]leucine and [1-13C]KIC enrichment.
-
Breath Sampling: Expired air is collected to measure the enrichment of ¹³CO₂.
-
Sample Analysis: Plasma samples are analyzed by gas chromatography-mass spectrometry (GC/MS) to determine the concentration and isotopic enrichment of leucine and KIC.[3] Leucine is often derivatized to its N-heptafluorobutyryl isobutyl ester, and KIC to its quinoxalinol-TMS derivative for analysis.[3]
-
Data Calculation: Rates of leucine turnover, oxidation, and incorporation into protein are calculated using steady-state equations.
Protocol for ¹³C-KICA Breath Test
This protocol is based on a study assessing the reproducibility of the ¹³C-KICA breath test.[8]
-
Subject Preparation: Subjects are fasted overnight.
-
Tracer Administration: A dose of 1 mg/kg body mass of ¹³C-KICA and 20 mg/kg body mass of L-leucine is administered orally.[8]
-
Breath Sample Collection: Samples of expiratory air are collected at baseline and at frequent intervals (e.g., every 5-10 minutes for the first 1-2 hours, then less frequently for up to 12 hours).[8]
-
Sample Analysis: The ¹³CO₂ content of the expired air is measured using isotope ratio mass spectrometry.[8]
-
Data Analysis: The cumulative ¹³C recovery is calculated over a defined time period (e.g., 90-120 minutes) to provide a reliable parameter of KICA metabolism.[8]
Metabolic Pathway and Experimental Workflow Visualization
The following diagrams illustrate the central metabolic fate of 4-Methyl-2-oxopentanoic acid and a typical experimental workflow for its use as a tracer.
Caption: Reversible transamination of KIC-13C to Leucine-13C.
Caption: General workflow for a tracer study using 13C-KIC.
Conclusion
This compound is an indispensable tool for researchers in metabolism and drug development. Its application in stable isotope tracer studies provides a safe and effective means to investigate the complex dynamics of protein and amino acid metabolism in vivo. The methodologies outlined in this guide, from whole-body turnover studies to advanced metabolic imaging, highlight the versatility of this compound. By enabling the precise quantification of metabolic fluxes, this compound will continue to be a cornerstone of research aimed at understanding and treating metabolic diseases.
References
- 1. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amino acid metabolism in the human fetus at term: leucine, valine, and methionine kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of stable isotopes to assess protein and amino acid metabolism in children and adolescents: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. 13C-alpha-Ketoisocaproic acid breath test revisited: an in-depth reproducibility study advocates an extended breath sampling period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of leucine and alpha-ketoisocaproic acid concentrations and specific activity in plasma and leucine specific activities in proteins using high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 4-Methyl-2-oxopentanoic acid-¹³C sodium salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-Methyl-2-oxopentanoic acid-¹³C sodium salt, an isotopically labeled metabolite of L-leucine. This compound serves as a crucial tracer in metabolic research and as an internal standard for quantitative analyses using nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following sections detail the synthetic pathway, experimental protocols, purification methods, and analytical characterization of the target molecule.
Synthesis Pathway
The synthesis of 4-Methyl-2-oxopentanoic acid-¹³C sodium salt is achieved through a two-step process commencing with the formation of a Grignard reagent, followed by a carboxylation reaction using isotopically labeled carbon dioxide, and subsequent reaction with an oxalate (B1200264) ester. The resulting α-keto acid is then purified and converted to its sodium salt.
The overall synthetic workflow can be visualized as follows:
A Technical Guide to 4-Methyl-2-oxopentanoic acid-13C sodium for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing 4-Methyl-2-oxopentanoic acid-13C sodium, a stable isotope-labeled compound. This guide details its commercial sources, key technical specifications, and its applications in experimental research, with a focus on metabolic flux analysis, its use as an internal standard, and its relevance in studying cellular signaling pathways.
Commercial Availability and Specifications
This compound, also known as α-Ketoisocaproic acid-13C sodium, is available from several commercial suppliers. The isotopic labeling, typically at the C1 position, makes it a valuable tool for tracer studies in metabolic research. Below is a comparative table summarizing the quantitative data from prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |
| MedChemExpress | This compound | 93523-70-7 | C₅¹³CH₉NaO₃ | 153.12 | Not Specified | ≥98% |
| Santa Cruz Biotechnology | 2-Keto-4-methylpentanoic acid-1-13C sodium salt | 93523-70-7 | C₅(¹³C)H₉NaO₃ | 153.12 | Not Specified | Not Specified |
| Sigma-Aldrich | 2-Keto-4-methylpentanoic-1-13C acid sodium salt | 93523-70-7 | (CH₃)₂CHCH₂CO¹³CO₂Na | 153.12 | 99 atom % ¹³C | Not Specified |
| Cambridge Isotope Laboratories | α-Ketoisocaproic acid, sodium salt (1-¹³C, 99%) | 93523-70-7 | (CH₃)₂CHCH₂C(O)*COONa | 153.12 | 99% | ≥98% |
Experimental Applications and Protocols
This compound is a versatile tool in various research applications, primarily due to its role as a metabolite of the essential amino acid leucine.
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis is a powerful technique to quantify intracellular metabolic pathway activities.[1][2][3][4][5] By introducing a ¹³C-labeled substrate like this compound into a biological system, researchers can trace the path of the labeled carbon atoms through various metabolic reactions.
Experimental Workflow for ¹³C-Metabolic Flux Analysis
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methyl-2-oxopentanoic acid-¹³C Sodium for Leucine Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-oxopentanoic acid, also known as α-ketoisocaproate (KIC), is the keto-analog of the essential branched-chain amino acid, leucine (B10760876). The sodium salt of its ¹³C-labeled isotopologue, 4-Methyl-2-oxopentanoic acid-¹³C sodium (¹³C-KIC), serves as a powerful and safe stable isotope tracer for in vivo and in vitro investigations of leucine metabolism. Due to the rapid and reversible transamination between leucine and KIC, the isotopic enrichment of plasma KIC is often used as a surrogate for intracellular leucine enrichment, obviating the need for invasive tissue biopsies in many study designs.[1][2] This guide provides a comprehensive overview of the application of ¹³C-KIC in leucine metabolism research, including detailed experimental protocols, quantitative data, and visualization of relevant metabolic and signaling pathways.
Core Principles of ¹³C-KIC Tracing
The fundamental principle behind using ¹³C-KIC is to introduce a labeled precursor into a biological system and trace its metabolic fate. Leucine is reversibly transaminated to KIC by branched-chain amino acid aminotransferases (BCATs).[3] By introducing ¹³C-KIC, researchers can monitor its conversion to ¹³C-leucine and the subsequent incorporation of ¹³C-leucine into proteins or its catabolism. The rate of appearance of ¹³C-leucine and the dilution of the ¹³C-KIC tracer provide quantitative data on leucine kinetics, including rates of protein synthesis, breakdown, and oxidation.
Leucine Metabolism and Signaling
Leucine is not only a building block for protein synthesis but also a key signaling molecule that activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by leucine is a critical step in the anabolic response to nutrient availability.
Leucine Catabolism Pathway
The catabolism of leucine begins with its transamination to KIC. KIC is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a rate-limiting step in leucine catabolism. The resulting isovaleryl-CoA enters the tricarboxylic acid (TCA) cycle for energy production.
Caption: Simplified pathway of leucine catabolism.
Leucine-mTORC1 Signaling Pathway
Leucine activates mTORC1 through a complex mechanism involving the Rag GTPases, which localize mTORC1 to the lysosomal surface for activation. This signaling cascade promotes protein synthesis by phosphorylating downstream targets like S6K1 and 4E-BP1.
Caption: Leucine activation of the mTORC1 signaling pathway.
Experimental Protocols
The following sections provide a generalized protocol for an in vivo human study using a primed, continuous infusion of ¹³C-KIC, followed by sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow
A typical stable isotope tracer study follows a structured workflow from subject preparation to data analysis.
Caption: Workflow for a primed, continuous infusion study.
Protocol: Primed, Continuous Infusion of ¹³C-KIC
This protocol is adapted from methodologies for labeled leucine and KIC infusion studies.[1][4]
-
Subject Preparation: Subjects typically undergo an overnight fast. Two intravenous catheters are placed, one for tracer infusion and one in a heated hand vein ("arterialized" venous blood) for sampling.
-
Tracer Preparation: Sterile ¹³C-KIC sodium salt is dissolved in a sterile saline solution for infusion. The priming dose is prepared separately from the continuous infusion solution.
-
Priming Dose: To achieve isotopic steady state more rapidly, a priming bolus of ¹³C-KIC is administered. A concurrent bolus of NaH¹³CO₃ is often given to prime the bicarbonate pool, which is essential for accurately measuring leucine oxidation from ¹³CO₂ in expired air.[4]
-
Continuous Infusion: Immediately following the priming dose, a continuous infusion of ¹³C-KIC is started and maintained at a constant rate for a period of 2-4 hours to ensure an isotopic steady state is reached and maintained.[4]
-
Sampling:
-
Blood: Blood samples are collected at baseline and at regular intervals (e.g., every 15-30 minutes) during the final 60-90 minutes of the infusion, once isotopic steady state is achieved.
-
Breath: Expired air samples are collected in gas-impermeable bags at the same time points as blood draws to measure ¹³CO₂ enrichment for oxidation calculations.
-
Protocol: Sample Preparation and GC-MS Analysis
This protocol synthesizes common methods for the analysis of KIC and leucine isotopic enrichment.[5][6][7]
-
Plasma Separation: Whole blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Deproteinization: Plasma samples are deproteinized, typically by adding a strong acid like perchloric acid, followed by centrifugation.
-
Derivatization: As KIC and leucine are not volatile, they must be chemically modified (derivatized) before GC-MS analysis. A common method involves:
-
Protection of the keto group of KIC with methoxyamine.
-
Silylation of both KIC and leucine using a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives.[6]
-
Alternatively, KIC can be derivatized to its quinoxalinol-TMS form, and leucine to its N-heptafluorobutyryl isobutyl ester.[5]
-
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A capillary column suitable for separating the derivatized amino and keto acids is used (e.g., DB-35).[8]
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected.
-
Ionization: Electron impact (EI) or chemical ionization (CI) can be used.[5][6]
-
Mass Analysis: The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor the ion fragments corresponding to the unlabeled (M+0) and ¹³C-labeled (M+1) KIC and leucine.
-
-
Enrichment Calculation: Isotopic enrichment is calculated as the tracer-to-tracee ratio (TTR) from the areas of the M+1 and M+0 peaks, after correcting for the natural abundance of ¹³C.
Quantitative Data Presentation
The following tables summarize key quantitative findings from studies of leucine and KIC metabolism using ¹³C-labeled tracers.
Table 1: Isotopic Enrichment Ratios and Leucine Kinetics
| Parameter | Value | Physiological Condition | Tracer Used | Reference |
| Plasma [¹³C]KIC to [¹³C]Leucine Enrichment Ratio | 77 ± 1% | Postabsorptive and Fed States | L-[1-¹³C]leucine | [1] |
| Leucine Appearance Rate (from plasma KIC) | 118.0 ± 4.1 µmol·kg⁻¹·h⁻¹ | Postabsorptive | [1-¹³C]leucine | [9] |
| Fraction of Leucine Oxidized (f_ox) | 19 ± 1% | Postabsorptive | [1-¹³C]leucine | [9] |
Table 2: GC-MS Analytical Performance
| Parameter | Value | Analytes | Reference |
| Coefficient of Variation (Enrichment) | 0.5% | Leucine and KIC | [5] |
| Coefficient of Variation (Concentration) | 2% | Leucine and KIC | [5] |
| Minimum Detectable Enrichment | 0.1 atom % excess | Leucine and KIC | [5] |
Conclusion
4-Methyl-2-oxopentanoic acid-¹³C sodium is an invaluable tool for probing the complexities of leucine metabolism. Its use as a tracer allows for the safe and accurate quantification of whole-body and tissue-specific protein synthesis, breakdown, and oxidation. By serving as a reliable surrogate for intracellular leucine enrichment, ¹³C-KIC facilitates less invasive study designs while providing deep insights into the metabolic and signaling roles of leucine in health and disease. The methodologies outlined in this guide provide a foundation for researchers to design and execute robust stable isotope tracer studies to advance our understanding of metabolic regulation and develop novel therapeutic strategies.
References
- 1. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of plasma levels of alpha-ketoisocaproic acid and leucine and evaluation of alpha-[1-13C]ketoisocaproic acid and [1-13C]leucine enrichment by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimisation of derivatisation procedures for the determination of delta13C values of amino acids by gas chromatography/combustion/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 9. Recovery of (13)CO(2) from infused [1-(13)C]leucine and [1,2-(13)C(2)]leucine in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell Culture Experiments with 4-Methyl-2-oxopentanoic acid-13C sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-oxopentanoic acid, also known as α-ketoisocaproic acid (KIC), is the keto analogue of the essential branched-chain amino acid, leucine (B10760876).[1] As a key intermediate in leucine metabolism, it plays a crucial role in cellular energy homeostasis and signaling.[1][2] The stable isotope-labeled form, 4-Methyl-2-oxopentanoic acid-13C sodium, serves as a powerful tracer for metabolic flux analysis (MFA) in cell culture experiments.[2] By introducing a 13C-labeled substrate, researchers can track the metabolic fate of the carbon backbone through various pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the precise quantification of intracellular reaction rates, providing a detailed map of cellular metabolism under various physiological and pathological conditions.[2]
These application notes provide detailed protocols for utilizing this compound to trace branched-chain amino acid metabolism and to investigate its impact on the mTOR signaling pathway, a central regulator of cell growth and proliferation.
Key Applications
-
Metabolic Flux Analysis (MFA): Tracing the incorporation of the 13C label into downstream metabolites to quantify the flux through leucine metabolic pathways.
-
Branched-Chain Amino Acid (BCAA) Metabolism Studies: Elucidating the activity of branched-chain amino acid aminotransferases (BCATs) and branched-chain α-keto acid dehydrogenase (BCKDH) complex.[2]
-
mTOR Signaling Pathway Analysis: Investigating the role of leucine's keto acid in activating the mTORC1 signaling cascade, a key pathway in cancer and metabolic diseases.[3][4]
-
Drug Discovery and Development: Assessing the impact of therapeutic compounds on BCAA metabolism and related signaling pathways.
Data Presentation
Table 1: Hypothetical Isotope Enrichment in Key Metabolites Following 4-Methyl-2-oxopentanoic acid-13C6 sodium Tracing
| Metabolite | Isotopologue | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - Treatment | Fold Change |
| Leucine | M+6 | 85.2 ± 4.1 | 65.7 ± 3.8 | -1.29 |
| α-Ketoglutarate | M+5 | 5.3 ± 0.7 | 8.9 ± 1.1 | 1.68 |
| Glutamate | M+5 | 6.1 ± 0.9 | 10.2 ± 1.3 | 1.67 |
| Citrate | M+4 | 2.8 ± 0.4 | 4.5 ± 0.6 | 1.61 |
| Acetyl-CoA | M+2 | 12.5 ± 1.5 | 9.8 ± 1.2 | -1.28 |
This table presents hypothetical data for illustrative purposes. Actual results will vary based on cell type, experimental conditions, and the specific 13C labeling pattern of the tracer.
Table 2: Hypothetical Quantification of mTOR Pathway Activation by Western Blot
| Protein | Condition | Normalized Densitometry (Phospho/Total) | Fold Change vs. Control |
| p-mTOR (Ser2448) | Control | 1.00 ± 0.12 | 1.0 |
| KIC Treatment | 2.45 ± 0.21 | 2.45 | |
| p-S6K (Thr389) | Control | 1.00 ± 0.15 | 1.0 |
| KIC Treatment | 3.12 ± 0.28 | 3.12 |
This table presents hypothetical data for illustrative purposes. Densitometry values are normalized to a loading control and then to the total protein levels.
Mandatory Visualizations
Caption: Metabolic fate of 4-Methyl-2-oxopentanoic acid-13C.
Caption: KIC-mediated activation of the mTORC1 signaling pathway.
Caption: General workflow for stable isotope tracing experiments.
Experimental Protocols
Protocol 1: Metabolic Tracing with this compound and LC-MS Analysis
Objective: To quantify the incorporation of 13C from this compound into downstream metabolites.
Materials:
-
Cell line of interest (e.g., HeLa, MCF7, HepG2)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Custom-made basal medium lacking leucine
-
This compound (sterile filtered)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS grade solvents (water, acetonitrile, formic acid)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the mid-exponential growth phase (approx. 70-80% confluency) at the time of the experiment. Culture under standard conditions (37°C, 5% CO2).
-
Preparation of Labeling Medium: Prepare the custom labeling medium by supplementing the leucine-free basal medium with dialyzed FBS, Penicillin-Streptomycin, and the desired concentration of this compound (e.g., 0.1-1 mM). Warm the medium to 37°C.
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed 13C-labeling medium to the wells.
-
Incubate the cells for the desired time course (e.g., 0, 2, 6, 12, 24 hours). The "0 hour" time point represents cells harvested immediately after adding the labeling medium.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium.
-
Immediately place the plate on dry ice to quench metabolism.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
-
Sample Preparation for LC-MS:
-
Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in an appropriate volume (e.g., 50-100 µL) of LC-MS grade water or a suitable injection solvent.
-
Centrifuge again to remove any remaining particulates before transferring to LC-MS vials.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Use a suitable chromatography method (e.g., HILIC or reversed-phase) to separate the metabolites of interest.
-
Acquire data in full scan mode to detect all isotopologues or using a targeted approach (e.g., Selected Reaction Monitoring, SRM) for specific labeled metabolites.
-
Analyze the data using specialized software to determine the mass isotopologue distributions and calculate the fractional enrichment of 13C in each metabolite.[5]
-
Protocol 2: Analysis of mTOR Pathway Activation by Western Blot
Objective: To determine the effect of 4-Methyl-2-oxopentanoic acid on the phosphorylation status of key mTORC1 pathway proteins.
Materials:
-
Cell line of interest
-
Standard and custom culture media as described in Protocol 1
-
4-Methyl-2-oxopentanoic acid sodium salt (non-labeled)
-
PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Rabbit anti-phospho-S6 Kinase (Thr389)
-
Rabbit anti-S6 Kinase
-
Mouse or Rabbit anti-β-Actin (or other loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed and grow cells as described in Protocol 1.
-
For a positive control for mTORC1 inhibition, treat one well with Rapamycin (e.g., 100 nM) for 1 hour before harvesting.
-
Starve cells of amino acids if necessary by incubating in an amino acid-free medium (e.g., EBSS) for 1-2 hours prior to stimulation.
-
Stimulate cells by replacing the medium with a custom medium containing 4-Methyl-2-oxopentanoic acid (non-labeled, e.g., 1 mM) for a short time course (e.g., 0, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to an equal amount of protein (e.g., 20-30 µg) from each sample.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Load the prepared samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-mTOR) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
To analyze phosphorylation, normalize the phospho-protein signal to the total protein signal for each sample. Then, normalize to the loading control (e.g., β-Actin).[6][7]
-
Disclaimer
These protocols provide a general framework. Researchers should optimize conditions such as cell density, tracer concentration, and incubation times for their specific cell line and experimental goals. All work should be conducted in accordance with institutional safety guidelines.
References
- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 2. MULTIFACETED ROLE OF BRANCHED-CHAIN AMINO ACID METABOLISM IN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucine and histidine independently regulate milk protein synthesis in bovine mammary epithelial cells via mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of 13C-Labeled Alpha-Ketoisocaproate by LC-MS/MS
References
- 1. Simultaneous determination of plasma levels of alpha-ketoisocaproic acid and leucine and evaluation of alpha-[1-13C]ketoisocaproic acid and [1-13C]leucine enrichment by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 13C-Ketoisocaproate Tracer Experiments
Welcome to the Technical Support Center for 13C-Ketoisocaproate (13C-KIC) tracer experiments. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning, executing, and interpreting their 13C-KIC tracer studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 13C-ketoisocaproate as a tracer?
A1: 13C-ketoisocaproate ([1-13C]KIC) is primarily used as a tracer to non-invasively study the in vivo activity of branched-chain amino acid aminotransferase (BCAT). BCAT catalyzes the transamination of KIC to leucine (B10760876). This process is crucial for nitrogen shuttling and glutamate (B1630785) metabolism in various tissues, particularly the brain and tumors.[1] By tracking the conversion of 13C-KIC to 13C-leucine, researchers can assess BCAT activity and gain insights into metabolic alterations associated with diseases such as cancer and neurological disorders.
Q2: What are the main analytical techniques used to measure 13C enrichment from 13C-KIC tracers?
A2: The two primary analytical techniques are:
-
Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS): This technique allows for real-time, non-invasive in vivo measurement of the conversion of hyperpolarized [1-13C]KIC to [1-13C]leucine.[1][2] It provides spatial and temporal information on metabolic activity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and quantitative ex vivo method used to measure the enrichment of 13C in KIC and leucine in biological samples like plasma and tissue extracts.[3] Sample derivatization is typically required for GC-MS analysis.
Q3: What is hyperpolarization and why is it used with 13C-KIC?
A3: Hyperpolarization is a process that dramatically increases the nuclear spin polarization of a substrate, such as [1-13C]KIC, by orders of magnitude (over 10,000-fold) above its thermal equilibrium state.[4] This immense signal enhancement is necessary to overcome the inherently low sensitivity of 13C MRS, allowing for the real-time detection of the tracer and its metabolic products in vivo.[2][5]
Q4: How long does the hyperpolarized signal last?
A4: The hyperpolarized state is transient and decays back to thermal equilibrium with a time constant known as the T1 relaxation time. For many hyperpolarized 13C-labeled molecules, including KIC, the T1 in vivo is on the order of 20-30 seconds.[4] This short lifetime necessitates rapid injection of the tracer and fast data acquisition sequences.
Troubleshooting Guides
Low Signal-to-Noise Ratio (SNR) in Hyperpolarized 13C MRS
Problem: The detected signals for 13C-KIC and/or 13C-leucine are weak and noisy, making quantification difficult.
| Potential Cause | Troubleshooting Step |
| Suboptimal Hyperpolarization | Ensure the polarization process is optimized. This includes verifying the temperature and magnetic field strength of the polarizer, the quality of the trityl radical, and the dissolution process to maximize the initial polarization of the 13C-KIC. |
| Rapid Signal Decay (Short T1) | Minimize the time between dissolution, injection, and data acquisition. Optimize the injection protocol for rapid delivery of the bolus to the tissue of interest.[1] |
| Inefficient RF Coil | Use a dedicated 13C RF coil with high sensitivity for the region of interest. Ensure proper coil positioning and tuning. |
| Suboptimal Pulse Sequence | Employ pulse sequences designed for hyperpolarized 13C experiments, which often use variable flip angles to manage the non-recoverable magnetization.[6] Consider denoising algorithms in post-processing to improve SNR.[7] |
| Low Tracer Concentration at Tissue | Ensure the injected dose is adequate and that there is sufficient perfusion to the tissue of interest. |
High Variability in 13C Enrichment Data (GC-MS)
Problem: There is significant and inconsistent variation in the measured 13C enrichment in leucine or KIC across samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Collection and Handling | Standardize the timing of sample collection relative to tracer administration. Immediately process or flash-freeze samples to quench metabolic activity. |
| Incomplete Derivatization | Optimize the derivatization protocol for KIC and leucine to ensure complete and reproducible reactions. This includes checking reagent quality, reaction time, and temperature. |
| Matrix Effects in Mass Spectrometry | Perform a thorough sample cleanup to remove interfering substances. Use a stable isotope-labeled internal standard for each analyte to correct for matrix effects and variations in instrument response. |
| Natural Isotope Abundance | Correct for the natural abundance of 13C in your calculations to accurately determine the enrichment from the tracer. |
| Biological Variability | Increase the sample size to account for inherent biological differences between subjects. Ensure consistent physiological conditions (e.g., fasting state) for all subjects. |
Experimental Protocols
Representative Protocol for In Vivo Hyperpolarized [1-13C]KIC MRS in a Rodent Model
This protocol is a synthesized example based on common practices and should be adapted for specific experimental needs.
-
Tracer Preparation:
-
Prepare a solution of [1-13C]ketoisocaproic acid with a suitable trityl radical.
-
Hyperpolarize the sample using a dynamic nuclear polarization (DNP) polarizer.
-
Rapidly dissolve the hyperpolarized sample in a buffered aqueous solution to achieve a physiological pH and osmolality.[2] The final concentration is typically in the range of 20-80 mM.[1][2]
-
-
Animal Preparation:
-
MR Data Acquisition:
-
Acquire anatomical 1H images for localization.
-
Inject the hyperpolarized [1-13C]KIC solution as a rapid bolus (e.g., 1.8-2 mL over 10 seconds).[1]
-
Begin dynamic 13C MRS data acquisition immediately upon injection. Use a pulse sequence optimized for hyperpolarized experiments, such as a fast chemical shift imaging (CSI) sequence.[1] Acquisition typically starts around 20 seconds post-injection to capture the peak metabolic conversion.[1]
-
-
Data Analysis:
-
Process the raw MRS data to obtain spectra for each time point and voxel.
-
Identify and integrate the peaks corresponding to [1-13C]KIC and [1-13C]leucine.
-
Quantify the rate of conversion of KIC to leucine by analyzing the dynamic changes in the respective peak areas.
-
Quantitative Data Summary
The following tables provide examples of quantitative data that are often reported in 13C-KIC tracer experiments.
Table 1: Typical Parameters for Hyperpolarized [1-13C]KIC Experiments
| Parameter | Typical Value | Reference |
| Tracer Concentration | 20 - 80 mM | [1][2] |
| Injection Volume | 1.8 - 2.0 mL | [1] |
| Injection Duration | ~10 seconds | [1] |
| Liquid State Polarization | ~32% | [2] |
| T1 Relaxation Time (in vitro) | ~55 seconds | [2] |
| Time to Max Leucine Signal | ~20-35 seconds post-injection | [1] |
| Signal-to-Noise Ratio (Leucine) | 13.3 ± 6.3 (in tumor) | [2] |
Table 2: Example of Plasma Enrichment Ratios
| Parameter | Reported Value | Note | Reference |
| [1-13C]KIC to [1-13C]Leucine Enrichment Ratio | ~77 ± 1% | In plasma during continuous L-[1-13C]leucine infusion. This indicates that plasma KIC enrichment can be a good surrogate for intracellular leucine enrichment. | [3] |
Visualizations
Metabolic pathway of 13C-KIC to 13C-leucine.
General workflow for a 13C-KIC tracer experiment.
References
- 1. Imaging cerebral 2-ketoisocaproate metabolism with hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hyperpolarized carbon-13 magnetic resonance spectroscopic imaging: a clinical tool for studying tumour metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging considerations for in vivo 13C metabolic mapping using hyperpolarized 13C-pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Technical Support Center: Correcting for Natural 13C Abundance in Tracer Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for natural 13C abundance in tracer studies.
Frequently Asked Questions (FAQs)
Q1: What is natural 13C abundance and why is it necessary to correct for it in tracer studies?
Q2: What is a Mass Isotopomer Distribution (MID)?
A: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), describes the fractional abundance of all mass isotopologues of a particular metabolite.[1] Isotopologues are molecules with the same chemical formula but different isotopic compositions. For a metabolite with 'n' carbon atoms, the possible isotopologues are M+0 (no 13C atoms), M+1 (one 13C atom), M+2 (two 13C atoms), and so on, up to M+n (all carbon atoms are 13C).[1][2] The MID is a vector that lists the relative abundance of each of these isotopologues, and the sum of all fractional abundances equals 1 (or 100%).[1]
Q3: How is the correction for natural 13C abundance performed?
A: The most common method for correcting natural 13C abundance is a matrix-based mathematical approach.[1] A correction matrix is created based on the elemental formula of the metabolite (including any derivatizing agents) and the known natural abundances of all its constituent isotopes. This matrix is then used to mathematically remove the contribution of naturally occurring isotopes from the measured mass isotopomer distribution. The result is a corrected MID that accurately reflects the enrichment from the isotopic tracer.[1][4]
Q4: What software and tools are available for natural abundance correction?
A: Several software tools are available to perform natural abundance correction. Some commonly used options include:
| Software | Platform | Key Features |
| IsoCorrectoR | R-based | Corrects for natural isotope abundance and tracer impurity in MS and MS/MS data.[1] |
| AccuCor | R package | Designed for correcting high-resolution mass spectrometry data for 13C, 2H, and 15N natural abundance.[1] |
| Corna | Python package | Provides a unified workflow for natural abundance correction in various experimental conditions, including tandem MS and multiple tracer experiments.[1] |
| IsoCor | Python-based | Offers a graphical user interface for correcting MS data.[1] |
Troubleshooting Guide
Q5: After correction, some of my mass isotopomer abundance values are negative. What does this indicate and how can I fix it?
A: Negative abundance values are a common issue that can arise from several factors:
-
Low Signal Intensity or Missing Peaks: If the signal for a particular isotopologue is very low or absent, it can lead to negative values after correction.
-
Incorrect Elemental Formula: The correction matrix is highly dependent on the precise elemental formula of the metabolite and any derivatives. An incorrect formula will lead to an inaccurate correction.[1]
-
Inaccurate Background Subtraction: Improper background subtraction during mass spectrometry data processing can distort the measured isotopologue ratios.[1]
-
High Instrumental Noise: Elevated noise levels in the mass spectrometer can lead to imprecise measurements of low-abundance isotopologues.[1]
-
Underestimation of a Mass Isotopomer Peak: If a peak in the mass spectrum is underestimated, the correction algorithm may overcompensate, resulting in negative values.[1]
Solutions:
-
Verify Elemental Formula: Carefully double-check the elemental formula of your metabolite and any derivatizing agents.
-
Review Data Processing: Re-examine your peak integration and background subtraction procedures to ensure their accuracy.[3]
-
Check Instrument Performance: Confirm that your mass spectrometer is properly tuned and provides an adequate signal-to-noise ratio for your measurements.[1]
-
Manual Peak Review: Manually inspect the raw spectral data for any signs of peak distortion or integration errors.[3]
Q6: The calculated 13C enrichment in my labeled samples seems lower than expected after correction. What are the potential causes?
A: Lower than expected enrichment can be due to several factors:
-
Dilution from Unlabeled Sources: The labeled metabolite pool may be diluted by contributions from unlabeled endogenous or exogenous sources.[1]
-
Metabolic Pathway Activity: The observed enrichment might be a true reflection of lower-than-anticipated metabolic pathway activity.[1]
-
Errors in Correction Parameters: An incorrect elemental formula or other flawed parameters in the correction algorithm can lead to an underestimation of enrichment.[1]
Solutions:
-
Investigate Unlabeled Sources: Scrutinize your experimental system for potential sources of unlabeled carbon.
-
Re-evaluate Metabolic Flux: Re-assess the expected metabolic flux through the pathway of interest.
-
Double-Check Correction Inputs: Meticulously verify all input parameters for the correction software.[1]
Q7: How can I validate that my natural abundance correction is being applied correctly?
A: A reliable method for validating your correction procedure is to analyze an unlabeled control sample. After applying the natural abundance correction to this sample, the M+0 isotopologue should be at or very near 100% (or a fractional abundance of 1.0), with all other isotopologues (M+1, M+2, etc.) being close to zero.[1] Any significant deviation from this expected result indicates a potential problem with your correction method or the parameters used.[1]
Experimental Protocols
Protocol 1: Data Acquisition for 13C Correction
-
Sample Preparation: Prepare your samples according to your specific metabolomics workflow. For stable isotope tracing experiments, ensure you have both unlabeled (natural abundance) and 13C-labeled samples.[3]
-
Mass Spectrometry Analysis:
-
Data Acquisition:
-
Inject a blank sample to assess background noise.[3]
-
Inject your unlabeled control sample. This is crucial for validating the natural abundance correction.[3]
-
Inject your 13C-labeled samples.[3]
-
Acquire data, ensuring that the peaks of interest are well-defined and have sufficient signal intensity.[3]
-
Protocol 2: Natural Abundance Correction Workflow
-
Data Extraction:
-
Process your raw mass spectrometry data using the instrument's software or an open-source tool.
-
Integrate the peaks for each isotopologue of your target metabolites to obtain their respective intensities or areas.[3]
-
Export the data into a format compatible with your chosen correction software (e.g., CSV). The file should include columns for the metabolite name, molecular formula, and the measured intensities for each isotopologue (M+0, M+1, M+2, etc.).[3]
-
-
Using Correction Software (e.g., IsoCor):
-
Launch the correction software.[3]
-
Load your data file.[3]
-
Specify the necessary parameters, including the tracer name (e.g., 13C), the isotopic purity of the tracer, and the mass resolution of your instrument.[3]
-
Execute the correction.[3]
-
The software will generate an output file containing the corrected mass isotopologue distributions.[3]
-
Visualizations
References
Technical Support Center: Protocol Refinement for 4-Methyl-2-oxopentanoic acid-13C sodium Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols involving 4-Methyl-2-oxopentanoic acid-13C sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound, also known as α-Ketoisocaproic acid-13C (KICA-13C) sodium, is a stable isotope-labeled metabolite of the branched-chain amino acid, leucine. Its primary applications in research include:
-
Metabolic Flux Analysis (MFA): As a tracer to investigate the in vitro and in vivo metabolism of branched-chain amino acids.[1]
-
Quantitative Analysis: It can serve as an internal standard for the quantification of endogenous 4-Methyl-2-oxopentanoic acid by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Tumor Metabolism Studies: In its hyperpolarized form, it is used as a magnetic resonance spectroscopy (MRS) agent to profile branched-chain amino acid metabolism in tumors.[2][3][4]
-
Breath Tests: To assess hepatic mitochondrial function non-invasively.[5][6]
Q2: How should this compound be stored?
For long-term stability, it is recommended to store the solid compound at -20°C in a sealed container, protected from moisture and light.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]
Q3: What solvents are suitable for dissolving this compound?
According to available data, ethanol (B145695) can be used to dissolve this compound, potentially requiring sonication to achieve a clear solution.[1] For in vivo studies, specific formulations may be required, such as dissolving in a vehicle like corn oil after initial dissolution in a small amount of an organic solvent like DMSO.
Troubleshooting Guides
Issue 1: Low or No Detectable 13C Enrichment in Downstream Metabolites
Possible Causes:
-
Insufficient Tracer Concentration: The concentration of this compound in the culture medium may be too low to result in detectable enrichment.
-
Short Labeling Duration: The incubation time may not be sufficient for the cells to reach isotopic steady state.
-
Metabolic Pathway Inactivity: The metabolic pathway under investigation may have low activity in the specific cell type or experimental condition.
-
Sample Preparation Issues: Loss of metabolites during extraction or degradation of the tracer can lead to low enrichment.
Solutions:
-
Optimize Tracer Concentration: Perform a dose-response experiment to determine the optimal concentration of the tracer.
-
Extend Labeling Time: Conduct a time-course experiment to determine the time required to reach isotopic steady state.[7]
-
Verify Pathway Activity: Use orthogonal methods (e.g., gene expression analysis, enzyme activity assays) to confirm the activity of the relevant metabolic pathways.
-
Refine Sample Preparation: Implement a standardized and validated protocol for metabolite extraction to minimize variability and sample loss.[7]
Issue 2: High Variability in Breath Test Results
Possible Causes:
-
Inconsistent Subject Conditions: Differences in fasting state, physical activity, or underlying health conditions of the subjects can introduce variability.
-
Improper Administration of the Tracer: Inconsistent oral administration of the 13C-KICA can affect its absorption and metabolism.
-
Variable Breath Sample Collection: Inconsistent timing and technique of breath sample collection can lead to erroneous results.
-
Gender Differences: Studies have shown that the decarboxylation of 13C-KICA can be significantly higher in females than in males.[8]
Solutions:
-
Standardize Subject Preparation: Ensure all subjects are in a similar physiological state (e.g., overnight fast) before the test.
-
Standardize Tracer Administration: Administer the 13C-KICA dissolved in a consistent volume of liquid and ensure the subject consumes it completely.[5]
-
Strict Breath Sampling Protocol: Adhere to a strict timetable for breath sample collection and use a consistent collection method.[5] The cumulative 13C recovery over a 90-120 minute period has been shown to be a highly reproducible parameter.[5]
-
Account for Gender: Analyze data from male and female subjects separately or account for gender as a variable in the statistical analysis.[8]
Issue 3: Poor Goodness-of-Fit in Metabolic Flux Analysis (MFA) Models
Possible Causes:
-
Incorrect Metabolic Network Model: The model may be missing relevant reactions or contain incorrect atom transitions.[7]
-
Inaccurate Measurement Data: Errors in raw MS or NMR data, or incorrect application of natural isotope abundance corrections.[7]
-
Violation of Metabolic Steady State: The cells may not have been in a metabolic and isotopic steady state during the labeling experiment.[7]
Solutions:
-
Verify and Refine the Model: Thoroughly review the metabolic network model for completeness and accuracy. Ensure subcellular compartmentalization is appropriately represented for eukaryotic cells.[7]
-
Review and Re-analyze Data: Scrutinize the raw analytical data for any anomalies. Double-check all data correction steps.[7]
-
Confirm Steady State: Perform experiments to confirm that the cells are in a metabolic steady state during the labeling period. If not, a non-stationary MFA model may be necessary.[7]
Quantitative Data Summary
| Parameter | Value | Application | Reference |
| Molecular Weight | 153.12 g/mol | General | [1] |
| Storage (Solid) | -20°C | General | [1] |
| Storage (Solution) | -80°C (6 months), -20°C (1 month) | General | [1] |
| Solubility (Ethanol) | 12.5 mg/mL (81.64 mM) | In Vitro | [1] |
| 13C-KICA Breath Test Dosage | 1 mg/kg body mass | In Vivo (Human) | [5] |
| L-leucine Co-administration (Breath Test) | 20 mg/kg body mass | In Vivo (Human) | [5] |
| Optimal Breath Test Sampling Period | 0-120 minutes | In Vivo (Human) | [5] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Flux Analysis in Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase during the labeling experiment.
-
Media Preparation: Prepare culture medium containing this compound at the desired concentration. Ensure the medium is equilibrated to 37°C and the appropriate pH.
-
Labeling:
-
Aspirate the existing medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a predetermined duration to achieve isotopic steady state.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add ice-cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet the protein and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites using GC-MS or LC-MS to determine the isotopic enrichment in downstream metabolites.
-
Data Analysis: Use appropriate software to perform metabolic flux analysis based on the measured isotopic labeling patterns.
Protocol 2: 13C-KICA Breath Test for Hepatic Mitochondrial Function
-
Subject Preparation: The subject should fast overnight (at least 8 hours).
-
Baseline Breath Sample: Collect a baseline breath sample before administering the tracer.
-
Tracer Administration:
-
Dissolve 1 mg/kg body weight of this compound and 20 mg/kg body weight of L-leucine in 200 mL of water or juice.[5]
-
The subject should drink the solution completely.
-
-
Breath Sample Collection:
-
Collect breath samples at regular intervals. A suggested schedule is every 5 minutes for the first 60 minutes, and then at 75, 90, 105, and 120 minutes.[5]
-
-
Sample Analysis: Analyze the 13CO2/12CO2 ratio in the breath samples using an isotope ratio mass spectrometer.
-
Data Analysis: Calculate the cumulative percentage of the 13C dose recovered over the 120-minute period.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C-alpha-Ketoisocaproic acid breath test revisited: an in-depth reproducibility study advocates an extended breath sampling period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The evaluation of the repeatability of the 13C-ketoisocaproate breath test for assessing hepatic mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Gender affects 13C-ketoisocaproic acid breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stable Isotope Tracer Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination and other common issues in stable isotope tracer experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in stable isotope tracer studies?
A1: Contamination can arise from various sources, significantly impacting the accuracy of your results. The most common culprits include:
-
Environmental Contaminants: Dust and aerosols in the lab can introduce external carbon and nitrogen. A primary concern is keratin (B1170402) , a protein found in human skin, hair, and clothing.
-
Reagents and Solvents: Impurities in solvents, reagents, and gases (e.g., helium, oxygen) used during sample preparation and analysis can alter isotopic ratios.
-
Labware and Equipment: Plasticizers from tubes, residues on glassware, and cross-contamination from previously analyzed samples are significant sources.
-
Cross-Contamination: Inadequate cleaning of instruments and lab surfaces between handling samples with different isotopic enrichments can lead to carryover.
Q2: How can I prevent keratin contamination in my samples?
A2: Keratin is a persistent contaminant. To minimize its impact:
-
Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves, a clean lab coat, and a hairnet. Avoid touching your face, hair, or clothing during sample preparation.
-
Work Area: Whenever possible, work in a laminar flow hood that has been thoroughly cleaned with 70% ethanol (B145695).
-
Labware: Use new, sterile, individually wrapped pipette tips and microcentrifuge tubes. Keep all sample containers covered as much as possible.
-
Gel Electrophoresis: If using gel electrophoresis, ensure gel boxes are covered and use dedicated containers for samples intended for mass spectrometry. Use a clean scalpel for excising each gel band.
Q3: What grade of solvents should I use for my experiments?
A3: The purity of solvents is critical. Always use the highest grade available, such as LC-MS or spectrophotometric grade. Lower-purity solvents can contain impurities that may co-elute with your analytes, interfering with the mass spectrometry signal and altering the measured isotopic ratios.[1][2]
Q4: How do I properly clean my lab equipment to avoid cross-contamination?
A4: Rigorous cleaning protocols are essential, especially when working with highly enriched tracers.
-
Glassware: Wash with a laboratory-grade detergent, followed by rinsing with deionized water, and then a final rinse with high-purity solvent (e.g., ethanol or methanol). For stubborn organic residues, soaking in a base bath (e.g., alcoholic KOH) followed by thorough rinsing can be effective.
-
Mortar and Pestle/Grinders: Clean thoroughly between samples. After washing, wipe with a solvent like ethanol. For grinding, it's best to use disposable grinding vials or to meticulously clean reusable vials, for example, with a cycle of detergent, water, and solvent.
-
Mass Spectrometer Inlet and Column: Follow the manufacturer's guidelines for cleaning and maintenance. Regular baking of the GC inlet and column can help remove residual contaminants.
Troubleshooting Guides
Issue 1: High Variability in Isotope Ratios Between Replicates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Inhomogeneity | Ensure the sample is completely homogenized to a fine powder. For tissues with high lipid content, consider lipid extraction or freeze-drying followed by cryogenic grinding. |
| Inconsistent Sample Weighing | Use a calibrated microbalance with high precision. Ensure that the balance is in a draft-free location and allow it to stabilize before recording weights. |
| Contamination During Preparation | Review your sample handling procedures. Use fresh, clean labware for each replicate. Prepare replicates in immediate succession to minimize temporal variations in environmental contamination. |
| Instrumental Instability | Check the performance of the mass spectrometer by running a set of well-characterized standards. Look for trends in the standard data that might indicate drift. Consult your instrument's user manual for troubleshooting instrument performance. |
Issue 2: Unexpectedly High or Low δ Values
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Systematic Contamination | A consistent shift in δ values may indicate a persistent source of contamination. Analyze a blank sample (e.g., an empty sample tin) to check for system contamination. Re-evaluate all reagents and solvents for purity. |
| Incorrect Reference Standard Calibration | Verify the calibration of your working standards against internationally recognized reference materials. Ensure that the correct isotopic values are being used for data normalization. |
| Isotopic Fractionation During Sample Preparation | Certain preparation steps, like acid treatment to remove carbonates, can cause isotopic fractionation if not performed carefully and consistently across all samples. Evaluate the effect of each preparation step on a subset of samples. |
| Co-eluting Contaminants | In LC-MS or GC-MS based methods, a contaminant with a similar retention time to your analyte can interfere with the measurement. Optimize your chromatographic method to improve the separation of your target compound. |
Issue 3: No or Low Signal from Stable Isotope Labeled (SIL) Internal Standard
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage/Handling of SIL Standard | Verify the manufacturer's storage recommendations (temperature, light sensitivity). Prepare fresh working solutions and avoid multiple freeze-thaw cycles. |
| Pipetting or Dilution Errors | Calibrate your pipettes regularly. Double-check all dilution calculations. Prepare a fresh dilution series of the SIL standard to confirm its concentration. |
| Degradation of SIL Standard in Matrix | Some compounds are unstable in biological matrices. Assess the stability of your SIL standard by incubating it in the matrix for varying lengths of time before extraction and analysis. |
| Mass Spectrometer Settings | Ensure the mass spectrometer is tuned correctly for the mass of the SIL internal standard. Verify the collision energy and other MS/MS parameters are optimized for the fragmentation of your standard. |
Quantitative Impact of Common Contaminants
Contamination can introduce significant errors in stable isotope analysis. The following tables summarize the potential quantitative impact of common contaminants.
Table 1: Potential Impact of Keratin Contamination on δ¹³C and δ¹⁵N Values
| Contaminant Source | Typical δ¹³C (‰) | Typical δ¹⁵N (‰) | Potential Impact on Sample |
| Human Keratin (C4 Diet - e.g., North America) | ~ -17 to -19 | ~ +8 to +10 | Can significantly enrich the δ¹³C of C3-based samples.[3] |
| Human Keratin (C3 Diet - e.g., Europe) | ~ -20 to -22 | ~ +8 to +10 | Can alter both δ¹³C and δ¹⁵N values, especially in low-biomass samples. |
| Wool Keratin | Variable | Variable | Dependent on the diet of the sheep. |
Note: The isotopic composition of keratin varies depending on the diet of the individual.
Table 2: Importance of Solvent Purity in Stable Isotope Analysis
| Solvent Grade | Typical Purity | Potential Contaminants | Impact on Isotopic Analysis |
| LC-MS Grade | >99.9% | Minimal non-volatile residues, low metal ion content. | Recommended. Ensures minimal interference and accurate isotopic measurements.[1] |
| HPLC Grade | >99.8% | May contain higher levels of non-volatile residues and other impurities. | Can introduce interfering peaks and alter isotopic ratios, especially for trace-level analyses. |
| Reagent Grade | Variable | Can contain a significant amount of impurities. | Not recommended. High risk of significant contamination and inaccurate results. |
Experimental Protocols
Protocol 1: General Sample Preparation for Solid Materials (e.g., Tissues, Cells)
-
Freeze-Drying: Lyophilize the sample to remove all water content. This prevents hydrolytic reactions and makes the sample easier to homogenize.
-
Homogenization: Grind the dried sample into a fine, homogenous powder using a ball mill, mortar and pestle, or a cryogenic grinder. Clean the grinding equipment thoroughly between samples to prevent cross-contamination.
-
Lipid Extraction (if necessary): For tissues with high lipid content (>5%), lipids should be removed as they are isotopically lighter than other macromolecules. A common method is accelerated solvent extraction (ASE) with a solvent like hexane (B92381) or a chloroform:methanol mixture.
-
Aliquoting for Analysis: Weigh the powdered sample into tin or silver capsules using a microbalance. The target weight will depend on the expected carbon and nitrogen content of the sample and the sensitivity of the mass spectrometer.
-
Storage: Store the encapsulated samples in a desiccator until analysis to prevent the absorption of atmospheric moisture.
Protocol 2: Cleaning of Glassware for Isotope Analysis
-
Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent. Use appropriate brushes to scrub all surfaces.
-
Rinse: Rinse thoroughly with tap water, followed by at least three rinses with deionized water.
-
Acid Wash (Optional but Recommended): Soak the glassware in a 10% HCl solution for at least 4 hours (or overnight) to remove any metal contaminants.
-
Final Rinse: Rinse again multiple times with deionized water to ensure all acid is removed.
-
Drying: Dry the glassware in an oven at a temperature that will not damage the glass (e.g., 105°C).
-
Storage: Cover the openings of the clean glassware with aluminum foil to prevent dust contamination during storage.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a stable isotope tracer study.
References
Technical Support Center: 4-Methyl-2-oxopentanoic acid-13C sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Methyl-2-oxopentanoic acid-13C sodium (also known as α-Ketoisocaproic acid-13C sodium) in their experiments. This guide focuses on addressing specific data analysis issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a stable isotope-labeled version of α-ketoisocaproic acid, a metabolite of the amino acid L-leucine.[1] It is primarily used as a tracer in metabolic flux analysis (MFA) studies to investigate cellular metabolism.[2][3] By tracking the incorporation of the 13C label into various metabolites, researchers can quantify the rates (fluxes) of metabolic pathways.[4] It can also be used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[3][5]
Q2: Why is it crucial to correct for the natural abundance of isotopes in my data analysis?
A2: It is essential to correct for naturally occurring isotopes, such as 13C (1.07% natural abundance), 15N, and 18O, because they contribute to the mass isotopologue distribution (MID) of a metabolite.[6] Failure to correct for these natural isotopes will lead to inaccurate calculations of isotopic enrichment and, consequently, incorrect metabolic flux estimations.[7] The correction is particularly important when using derivatization agents for gas chromatography-mass spectrometry (GC-MS), as these agents add more atoms that have naturally occurring isotopes.[6][7]
Q3: What is the difference between metabolic steady state and isotopic steady state?
A3: Metabolic steady state refers to a condition where the concentrations of intracellular metabolites are constant over time. Isotopic steady state is reached when the isotopic enrichment of metabolites becomes constant after the introduction of a labeled tracer.[7] It is a critical assumption for many 13C-MFA calculations that isotopic steady state has been achieved.[8] To confirm this, you should measure isotopic labeling at multiple time points to ensure it is no longer changing.[8]
Q4: How does the choice of analytical platform (e.g., GC-MS vs. LC-MS) impact data analysis?
A4: Both GC-MS and LC-MS are powerful tools for measuring 13C labeling patterns.[2] GC-MS often requires chemical derivatization to make metabolites volatile, which can add complexity to the data analysis due to the introduction of additional atoms with natural isotopes.[6][7] LC-MS can often analyze underivatized metabolites.[7] High-resolution mass spectrometry, available on some modern LC-MS platforms, is particularly beneficial for resolving overlapping isotopologues, which can be a significant challenge in complex samples.[9]
Troubleshooting Guides
Issue 1: Inaccurate or Unexpected Mass Isotopologue Distributions (MIDs)
| Possible Cause | Troubleshooting Step |
| Incorrect correction for natural isotope abundance. | Ensure your data analysis software or workflow correctly accounts for the natural abundance of all relevant isotopes (e.g., 13C, 15N, 18O) in both the metabolite and any derivatization agents used.[6][7] |
| Co-elution of isobaric compounds. | Improve chromatographic separation to resolve the metabolite of interest from interfering compounds. High-resolution mass spectrometry can also help distinguish between compounds with very similar masses.[9] |
| Contribution from unlabeled endogenous pools. | Ensure that the experiment has reached isotopic steady state, where the labeling of intracellular metabolites is stable.[8] Consider the potential for multiple cellular compartments with distinct metabolic pools.[7] |
| Low signal-to-noise ratio. | Optimize sample preparation and instrument parameters to increase the signal intensity of your metabolite of interest. This may include increasing the amount of starting material or adjusting injection volumes. |
Issue 2: High Variability in Isotopic Enrichment Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent cell culture conditions. | Ensure that all cell cultures are maintained under identical conditions (e.g., media composition, cell density, growth phase) to minimize biological variability. |
| Errors in metabolite extraction. | Standardize the metabolite extraction protocol to ensure consistent and rapid quenching of metabolism and complete extraction of metabolites. Inconsistent extraction can lead to variable results. |
| Instability of the tracer or metabolites. | Verify the purity and stability of the this compound tracer. Prepare fresh working solutions and avoid repeated freeze-thaw cycles.[10] Ensure extracted metabolites are stored properly to prevent degradation. |
| Instrumental variability. | Run quality control samples throughout your analytical batch to monitor for any instrument drift or performance issues. |
Issue 3: Low Incorporation of the 13C Label
| Possible Cause | Troubleshooting Step |
| Insufficient incubation time with the tracer. | Increase the incubation time to allow for greater incorporation of the 13C label into downstream metabolites and to reach isotopic steady state.[8] |
| Low activity of the metabolic pathway of interest. | The biological system under investigation may have low flux through the pathway that utilizes α-ketoisocaproic acid. Consider using a different tracer that enters a more active metabolic pathway.[11] |
| Poor uptake of the tracer. | Verify that the cells are efficiently taking up the this compound from the medium. This can be done by measuring the isotopic enrichment of the intracellular α-ketoisocaproic acid pool. |
| Dilution by unlabeled carbon sources. | Ensure that the experimental medium does not contain significant amounts of unlabeled leucine (B10760876) or other carbon sources that could dilute the 13C label. |
Quantitative Data Summary
The selection of an appropriate isotopic tracer is crucial for a successful metabolic flux analysis experiment. Below is a table summarizing common 13C-labeled tracers and their primary applications.
| Tracer | Primary Application(s) | Advantages | Disadvantages |
| [1,2-¹³C₂]Glucose | Pentose Phosphate Pathway (PPP), Glycolysis | Provides high precision for fluxes in the PPP and upper glycolysis.[12] Considered one of the best single tracers for overall network analysis. | May provide less resolution for the TCA cycle compared to other tracers.[12] |
| [U-¹³C₆]Glucose | Glycolysis, TCA Cycle, Lipogenesis | Labels all carbons, providing a general overview of glucose metabolism and its downstream pathways.[12] | Can be less informative for specific pathways like the PPP compared to positionally labeled tracers.[12] |
| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis | Excellent for probing the TCA cycle, particularly in cancer cells where glutamine is a major anaplerotic substrate.[12] | Provides limited information on glycolytic pathways.[12] |
| This compound | Leucine metabolism, Branched-chain amino acid catabolism | Specifically traces the metabolic fate of α-ketoisocaproic acid. | Provides limited information on central carbon metabolism unless combined with other tracers. |
Experimental Protocols
General Protocol for a 13C-Metabolic Flux Analysis Experiment
-
Cell Culture: Culture cells in a chemically defined medium to a mid-exponential growth phase to ensure a metabolic pseudo-steady state is achieved.[12]
-
Tracer Introduction: Switch the culture medium to one containing a known concentration of the ¹³C-labeled tracer, such as this compound.[12]
-
Achieving Isotopic Steady State: Continue the culture for a duration sufficient to reach isotopic steady state in the metabolites of interest. This duration should be determined empirically for each experimental system.[12]
-
Metabolite Extraction: Rapidly quench metabolism (e.g., using cold methanol) and extract intracellular metabolites.
-
Analytical Measurement: Analyze the isotopic labeling patterns of the extracted metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Data Analysis: Use specialized software to correct for natural isotope abundance and calculate metabolic fluxes from the measured isotopic labeling patterns and a defined metabolic network model.[12]
Visualizations
Caption: A generalized workflow for a 13C-Metabolic Flux Analysis experiment.
Caption: Simplified metabolic fate of 4-Methyl-2-oxopentanoic acid-13C.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DIAL : download document [dial.uclouvain.be]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Validating 4-Methyl-2-oxopentanoic acid-13C Sodium Tracer Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Methyl-2-oxopentanoic acid-13C (¹³C-KIC) sodium salt as a tracer for studying branched-chain amino acid (BCAA) metabolism, particularly that of leucine (B10760876). It offers a comparison with alternative tracers and includes detailed experimental protocols and supporting data to aid researchers in designing and validating their kinetic studies.
Introduction to ¹³C-KIC Tracer Kinetics
4-Methyl-2-oxopentanoic acid, also known as α-ketoisocaproate (KIC), is the ketoacid analog of the essential amino acid leucine. The use of its stable isotope-labeled form, ¹³C-KIC, is a powerful technique in metabolic research to non-invasively assess intracellular leucine kinetics.[1] Following administration, ¹³C-KIC is metabolized to ¹³C-leucine by branched-chain amino acid transferase (BCAT), allowing for the measurement of amino acid metabolism and protein synthesis.[2][3] This tracer is particularly valuable as the enrichment of plasma KIC is considered a reliable surrogate for the intracellular leucine enrichment, which is the direct precursor for protein synthesis.[4]
Comparison of Metabolic Tracers for Leucine Metabolism
The choice of tracer is critical for accurately quantifying metabolic fluxes. Below is a comparison of ¹³C-KIC with other commonly used tracers for studying leucine and BCAA metabolism.
| Tracer | Principle | Advantages | Disadvantages | Primary Analytical Method(s) |
| 4-Methyl-2-oxopentanoic acid-13C (¹³C-KIC) | Measures the rate of conversion of KIC to leucine, reflecting intracellular leucine availability and BCAT activity.[2] | Plasma ¹³C-KIC enrichment is a good surrogate for intracellular leucine enrichment, avoiding the need for tissue biopsies.[1][4] Can be used to specifically probe BCAT activity.[3] | The relationship between plasma KIC and intracellular leucine enrichment can be affected by physiological conditions such as insulin (B600854) levels.[4] | Gas Chromatography-Mass Spectrometry (GC-MS), Magnetic Resonance Spectroscopy (MRS)[5][6] |
| L-[1-¹³C]Leucine | Directly traces the fate of leucine, including its incorporation into protein and its oxidation. | Provides a direct measure of leucine flux and protein synthesis. Widely used and well-validated. | Plasma leucine enrichment may not accurately reflect the intracellular enrichment at the site of protein synthesis.[1] | GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS)[5] |
| L-[5,5,5-²H₃]Leucine | A deuterated tracer used similarly to ¹³C-leucine to measure leucine kinetics. | Can be used simultaneously with a ¹³C-labeled tracer to perform dual-isotope studies, allowing for the investigation of different aspects of metabolism in a single experiment.[7] | Requires careful consideration of potential isotope effects. | GC-MS, LC-MS[7] |
| [U-¹³C]Isoleucine | Uniformly labeled isoleucine allows for the tracing of the entire carbon skeleton through its catabolic pathways. | Provides comprehensive information on the downstream metabolism of isoleucine, yielding key intermediates like acetyl-CoA and propionyl-CoA.[8] | Not a direct measure of leucine metabolism. | GC-MS, LC-MS[8] |
Experimental Protocols
Protocol 1: In Vivo ¹³C-KIC Tracer Study using Magnetic Resonance Spectroscopy (MRS)
This protocol is adapted from studies investigating cerebral and tumor metabolism of KIC.[2][9]
1. Tracer Preparation:
-
Prepare a solution of hyperpolarized [1-¹³C]KIC.
-
Dissolve the hyperpolarized sample in an aqueous solution of sodium hydroxide (B78521) and phosphate (B84403) buffer to achieve the desired concentration (e.g., 20 mmol) and pH (e.g., 7.4).[9]
2. Animal Preparation:
-
Anesthetize the animal (e.g., rat) and insert a tail vein catheter for tracer administration.[2]
-
Monitor and maintain stable respiration and body temperature throughout the experiment.[2]
3. Tracer Administration and Data Acquisition:
-
Infuse a bolus of the hyperpolarized [1-¹³C]KIC solution via the tail vein catheter (e.g., 0.175 mmol/kg infused within 6 seconds).[9]
-
Begin dynamic ¹³C MRS acquisition approximately 20 seconds after the start of the infusion.[2][9]
-
Acquire data for a specified period to observe the conversion of [1-¹³C]KIC to [1-¹³C]leucine. The signal from hyperpolarized tracers typically decays within about 100 seconds.[9]
4. Data Analysis:
-
Analyze the time course of the ¹³C signal amplitudes for both KIC and leucine to determine the rate of metabolic conversion.[2]
Protocol 2: Plasma ¹³C-KIC and ¹³C-Leucine Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the simultaneous analysis of plasma KIC and leucine.[5][10]
1. Sample Collection and Preparation:
-
Obtain blood samples at baseline and at various time points following the infusion of the ¹³C-labeled tracer.
-
Deproteinize the plasma samples.
-
Add internal standards (e.g., α-ketovaleric acid and norleucine) to the plasma.[5]
2. Derivatization:
-
Protect the keto groups of the keto acids with methoxyamine.[5]
-
Perform tert-butyldimethylsilylation to derivatize both the keto acids and amino acids.[5]
3. GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use electron impact ionization mode for mass spectral analysis.[5]
-
Monitor specific ions to quantify the concentrations and isotopic enrichments of KIC and leucine.
4. Data Analysis:
-
Calculate the isotopic enrichment of plasma KIC and leucine. The ratio of [1-¹³C]KIC to [1-¹³C]leucine enrichment can provide insights into intracellular leucine kinetics.[1]
Signaling Pathways and Metabolic Context
Leucine Metabolism and its Regulation
The metabolism of 4-Methyl-2-oxopentanoic acid is intrinsically linked to that of leucine. This metabolic pathway is crucial for protein synthesis and energy production.
Caption: Simplified overview of Leucine and KIC metabolism.
Role in mTOR Signaling and Insulin Resistance
4-Methyl-2-oxopentanoic acid, as a metabolite of leucine, can act as a nutrient signal to stimulate the mTOR pathway, which is a central regulator of cell growth and protein synthesis.[8] Dysregulation of BCAA metabolism, including elevated levels of KIC, has been associated with insulin resistance.[11]
Caption: Involvement of KIC in mTOR signaling and insulin resistance.
Conclusion
The validation of 4-Methyl-2-oxopentanoic acid-13C sodium tracer kinetics is crucial for obtaining reliable data in metabolic studies. This guide provides a framework for comparing ¹³C-KIC with alternative tracers and offers detailed experimental protocols to assist researchers in their study design. The choice of tracer and methodology should be carefully considered based on the specific research question and the available analytical instrumentation. By understanding the metabolic pathways and signaling networks in which KIC is involved, researchers can better interpret their kinetic data and gain deeper insights into the complexities of branched-chain amino acid metabolism.
References
- 1. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging cerebral 2-ketoisocaproate metabolism with hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arterial KIC as marker of liver and muscle intracellular leucine pools in healthy and type 1 diabetic humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of plasma levels of alpha-ketoisocaproic acid and leucine and evaluation of alpha-[1-13C]ketoisocaproic acid and [1-13C]leucine enrichment by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging cerebral 2-ketoisocaproate metabolism with hyperpolarized (13)C magnetic resonance spectroscopic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leucine kinetics from [2H3]- and [13C]leucine infused simultaneously by gut and vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biomarkers for Type 2 Diabetes and Impaired Fasting Glucose Using a Nontargeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Methyl-2-oxopentanoic acid-13C sodium and 13C-leucine in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of metabolic pathways. Among these, 13C-labeled leucine (B10760876) and its keto-analog, 4-methyl-2-oxopentanoic acid (also known as α-ketoisocaproic acid or KIC), are pivotal for studying protein synthesis, amino acid metabolism, and related physiological and pathological processes. This guide provides a comprehensive comparison of 4-Methyl-2-oxopentanoic acid-13C sodium (13C-KIC) and 13C-leucine, offering experimental data, detailed protocols, and visual aids to inform the selection of the most appropriate tracer for your research needs.
At a Glance: Key Differences and Applications
| Feature | This compound (13C-KIC) | 13C-Leucine |
| Primary Application | Tracer for leucine metabolism, particularly for determining intracellular leucine enrichment and oxidation.[1] | Gold standard tracer for measuring whole-body and tissue-specific protein synthesis.[2][3] |
| Key Advantage | Provides a non-invasive method to estimate intracellular leucine specific activity, as plasma KIC enrichment reflects the intracellular leucine pool.[1][4] | Directly incorporated into proteins, providing a direct measure of protein synthesis rates.[2] |
| Metabolic Position | The immediate keto-acid of leucine, formed through reversible transamination.[1] | An essential branched-chain amino acid (BCAA). |
| Typical Use Cases | Studies of leucine kinetics, oxidation, and transamination; situations where tissue biopsies are not feasible.[1][5] | Studies of muscle protein synthesis, splanchnic protein synthesis, and overall protein turnover.[2][4] |
Performance Comparison: Experimental Data
The choice between 13C-KIC and 13C-leucine often hinges on the specific research question and the desired level of precision in determining the precursor pool for metabolic reactions.
Intracellular vs. Plasma Enrichment
A critical challenge in tracer studies is determining the isotopic enrichment of the true precursor pool for a metabolic process, which is the intracellular aminoacyl-tRNA. Direct measurement is invasive and often impractical. Research has shown that the isotopic enrichment of plasma KIC provides a more accurate reflection of intracellular leucine enrichment than plasma leucine itself.
| Study Parameter | Finding | Citation |
| Precursor Pool for Pancreatic Protein Synthesis | Plasma KIC specific activity better reflects the precursor pool for pancreatic protein synthesis during leucine tracer infusion compared to plasma leucine specific activity. | [4] |
| Intracellular Leucine Tracer Enrichment | The ratio of plasma [1-13C]KIC to [1-13C]leucine enrichment remains relatively constant at approximately 77% across various dietary protein intakes, suggesting plasma KIC can be a reliable surrogate for intracellular leucine enrichment. | [1] |
| Variability in Enrichment Ratios | Changes in sampling site (arterialized vs. deep venous plasma) are more likely to cause variations in the KIC:leucine enrichment ratio than changes in study conditions. KIC enrichment shows less variation, favoring it for protein turnover studies. | [6] |
Quantification of Metabolic Rates
Both tracers have been successfully used to quantify key metabolic processes.
| Metabolic Process | Tracer Used | Key Findings | Citation |
| Ileal Protein Synthesis | [1-13C]leucine | Fractional synthetic rate in control subjects was 0.62 ± 0.06%/h. | [2] |
| Muscle Protein Synthesis | [1-13C]leucine (Flooding Dose) | Mean rate of muscle protein synthesis in 10 subjects was 1.95 ± 0.12%/day. | [7] |
| Leucine Oxidation | [1-13C]leucine | Pre-vaccination leucine oxidation was 18.1 ± 2.3% of the dose in men and 16.7 ± 3.8% in children. | [5] |
| Leucine Appearance (Flux) | [1-13C]leucine vs. [1,2-13C2]leucine | Leucine appearance did not differ significantly between the two tracers when calculated using plasma leucine enrichment. A small but significant difference was observed when using KIC enrichment. | [8] |
| Branched-Chain Amino Acid Transferase (BCAT) Activity | Hyperpolarized [1-13C]KIC | Successfully used to image BCAT activity in tumors in vivo, with the signal from the metabolic product, [1-13C]leucine, being significantly higher in tumor tissue. | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for key experiments using these tracers.
Protocol 1: Primed, Constant Infusion of [1-13C]Leucine for Measuring Protein Synthesis
This method is widely used to achieve a steady-state isotopic enrichment in the plasma.
Objective: To measure the fractional synthetic rate (FSR) of tissue proteins.
Materials:
-
[1-13C]leucine tracer
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS) for analysis
Procedure:
-
Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast).
-
Baseline Sampling: A blood sample is collected before the infusion to determine background isotopic enrichment.
-
Priming Dose: A priming dose of [1-13C]leucine is administered as a bolus to rapidly achieve isotopic equilibrium in the body pools.
-
Constant Infusion: Immediately following the priming dose, a continuous infusion of [1-13C]leucine is initiated and maintained for a predetermined period (e.g., 3-10 hours).[2]
-
Blood and Tissue Sampling: Blood samples are collected at regular intervals to monitor plasma leucine and KIC enrichment. Tissue biopsies (e.g., muscle) are taken at specific time points to measure the incorporation of the tracer into tissue protein.[2][3]
-
Sample Analysis: Plasma and tissue samples are processed to isolate amino acids. The isotopic enrichment of leucine and KIC in plasma and of leucine incorporated into tissue protein is determined by GC-MS or IRMS.[3][11]
-
Calculation of FSR: The FSR is calculated using the formula: FSR (%/h) = [(E_p(t2) - E_p(t1)) / (E_precursor * (t2 - t1))] * 100, where E_p is the enrichment of protein-bound leucine at times t1 and t2, and E_precursor is the enrichment of the precursor pool (plasma KIC or leucine).
Protocol 2: Flooding Dose of [1-13C]Leucine for Measuring Muscle Protein Synthesis
This technique aims to minimize the impact of intracellular dilution of the tracer by flooding the amino acid pools.
Objective: To rapidly measure muscle protein synthesis.
Materials:
-
[1-13C]leucine tracer
-
Large amount of unlabeled leucine
-
Syringes for injection
-
Biopsy needles
-
GC-MS or IRMS for analysis
Procedure:
-
Subject Preparation: Subjects are typically in a post-absorptive state.
-
Baseline Biopsy: A baseline muscle biopsy is taken.
-
Flooding Dose Injection: A large bolus of unlabeled leucine mixed with [1-13C]leucine is injected intravenously.[7] This rapidly elevates the free leucine concentration in plasma and tissues.
-
Blood Sampling: Blood samples are taken at intervals to measure the enrichment of plasma leucine and KIC.
-
Final Biopsy: A second muscle biopsy is taken after a specific period (e.g., 90 minutes).[7]
-
Sample Analysis: The isotopic enrichment of free leucine in the muscle and the enrichment of leucine incorporated into muscle protein are determined.
-
Calculation of Protein Synthesis: The rate of protein synthesis is calculated from the increase in protein-bound [1-13C]leucine enrichment over time, using the average enrichment of the precursor pool (e.g., plasma KIC) during the study period.[7]
Visualizing the Metabolic Relationship
The metabolic interplay between leucine and KIC is central to understanding their roles as tracers.
Caption: Metabolic fate of 13C-Leucine and 13C-KIC.
This diagram illustrates that infused 13C-leucine enters the intracellular space where it can be incorporated into protein or transaminated to 13C-KIC. This intracellular 13C-KIC can then be transported back into the plasma or be irreversibly oxidized. Measuring plasma 13C-KIC provides a window into the intracellular 13C-leucine enrichment.
Experimental Workflow Visualization
A typical workflow for a stable isotope tracer study involves several key stages, from tracer administration to data analysis.
Caption: A typical workflow for a stable isotope tracer study.
Conclusion
Both this compound and 13C-leucine are powerful tracers for investigating protein and amino acid metabolism. The choice between them depends on the specific research objectives. 13C-leucine remains the tracer of choice for direct measurement of protein synthesis. However, when non-invasive assessment of the intracellular precursor pool is critical, or when studying leucine oxidation and transamination dynamics, 13C-KIC offers significant advantages. By carefully considering the experimental context and the strengths of each tracer, researchers can design more precise and informative studies to unravel the complexities of metabolic regulation in health and disease.
References
- 1. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of protein synthesis in human ileum in situ by continuous [1-(13)C]leucine infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of precursor pools with leucine, alpha-ketoisocaproate, and phenylalanine tracers used to measure splanchnic protein synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A minimally invasive tracer protocol is effective for assessing the response of leucine kinetics and oxidation to vaccination in chronically energy-deficient adult males and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationships between plasma isotope enrichments of leucine and alpha-ketoisocaproic acid during continuous infusion of labelled leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recovery of (13)CO(2) from infused [1-(13)C]leucine and [1,2-(13)C(2)]leucine in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Methyl-2-oxopentanoic acid-13C sodium for Reproducibility in Metabolic Research
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that directly influences the accuracy and reproducibility of experimental results in metabolic flux analysis (MFA). This guide provides an objective comparison of 4-Methyl-2-oxopentanoic acid-13C sodium (also known as α-Ketoisocaproic acid-13C sodium, KIC-13C) with alternative tracers for studying branched-chain amino acid (BCAA) metabolism. The information presented is supported by experimental data to inform the design of robust and insightful MFA studies.
4-Methyl-2-oxopentanoic acid is a metabolite of L-leucine and plays a key role in energy metabolism.[1] Its 13C-labeled form is utilized as a tracer to investigate the metabolic pathways of BCAAs, particularly the activity of branched-chain aminotransferase (BCAT), which catalyzes the reversible conversion of BCAAs to their corresponding branched-chain α-keto acids (BCKAs).[2][3]
Comparative Performance of 13C Tracers in BCAA Metabolism
The choice of a 13C tracer is pivotal as it determines the labeling patterns of downstream metabolites and, consequently, the ability to resolve metabolic fluxes. While 13C-labeled BCAAs (leucine, isoleucine, and valine) are commonly used, this compound offers a more direct approach to studying specific enzymatic steps.
The following table summarizes the comparative performance and applications of this compound and its alternatives.
| Tracer | Primary Metabolic Pathway Traced | Key Advantages | Potential Limitations | Primary Applications |
| This compound | Transamination (BCAT activity) and subsequent catabolism of BCAAs. | Directly measures the flux of KIC to leucine (B10760876), providing a focused assessment of BCAT activity.[4][5][6] Bypasses the influence of protein synthesis and degradation on BCAA pools. | May not fully capture the entire whole-body BCAA metabolism, which includes protein turnover. | Assessing BCAT activity in specific tissues, such as tumors.[4][5][6] In vivo studies of BCAA metabolism dysfunction in diseases like liver cancer.[7] |
| [U-13C]Leucine | Overall leucine metabolism, including protein synthesis/degradation and entry into the TCA cycle via acetyl-CoA. | Provides a comprehensive view of leucine fate in the body. | The labeling pattern of downstream metabolites is influenced by both metabolic flux and protein turnover, which can complicate data interpretation. | Whole-body studies of protein metabolism and BCAA catabolism.[8] |
| [U-13C]Valine | Valine catabolism and its anaplerotic entry into the TCA cycle via succinyl-CoA. | Useful for studying the contribution of BCAAs to TCA cycle intermediates. | Similar to leucine, its metabolism is linked to protein turnover. | Investigating the role of BCAA in replenishing TCA cycle intermediates.[2] |
| [U-13C]Isoleucine | Isoleucine catabolism, leading to the production of both acetyl-CoA and succinyl-CoA. | Can trace carbon into both ketogenic and anaplerotic pathways. | Interpretation can be complex due to the dual entry points into central carbon metabolism. | Studies requiring the simultaneous tracing of both ketogenic and anaplerotic fates of BCAAs.[2] |
Quantitative Data from In Vivo Studies
Reproducibility is a cornerstone of robust scientific research. The following tables present quantitative data from studies that have assessed the reproducibility and metabolic fate of 13C-labeled α-ketoisocaproic acid.
Reproducibility of the 13C-KICA Breath Test in Healthy Volunteers
A study assessing the reproducibility of a 13C-α-ketoisocaproic acid (13C-KICA) breath test in 14 healthy volunteers demonstrated that the cumulative 13C recovery is a highly reproducible parameter.[9]
| Parameter | Short-Term Reproducibility (3.5 days apart) | Medium-Term Reproducibility (22 days apart) |
| Cumulative 13C Recovery (0-90 min) | Best reproducibility | Good reproducibility |
| Cumulative 13C Recovery (0-120 min) | Best reproducibility | Good reproducibility |
| Maximum Momentary 13C Recovery (Dmax) | Fairly good reproducibility | Fairly good reproducibility |
| Time to Reach Dmax (Tmax) | Unsatisfactory reproducibility | Unsatisfactory reproducibility |
Data summarized from a study on the reproducibility of the 13C-KICA breath test.[9]
In Vivo Fate of [U-13C]KIV in Rats
In a study investigating the metabolism of uniformly-13C-labeled α-ketoisovalerate ([U-13C]KIV), a related BCKA, in rats, the major metabolic fate was found to be reamination to valine.[10]
| Time Point (minutes) | Fractional Percent Labeling of Plasma KIV (%) | Fractional Percent Labeling of Plasma Valine (%) |
| 2 | ~35 | ~5 |
| 5 | ~40 | ~10 |
| 10 | ~30 | ~12 |
| 15 | ~25 | ~13 |
| 30 | ~15 | ~10 |
| 60 | ~5 | ~8 |
Data are approximations based on graphical representations in the source study.[10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are outlines of key experimental protocols for using 13C-labeled α-ketoisocaproic acid.
Protocol 1: 13C-α-Ketoisocaproic Acid Breath Test for In Vivo Mitochondrial Function Assessment
This protocol is adapted from a study evaluating the reproducibility of the 13C-KICA breath test in humans.[9]
-
Subject Preparation: Fourteen healthy volunteers (7 female, 7 male) participated in the study on three separate days.
-
Tracer Administration: Subjects orally received 1 mg/kg body mass of 13C-KICA along with 20 mg/kg body mass of L-leucine.
-
Breath Sample Collection: Samples of expiratory air were collected for 13CO2 measurement at the following time points:
-
Every 5 minutes for the first hour.
-
At 70, 80, 90, 105, 120, 150, 180, 240, 300, 360, 540, 720, and 1440 minutes.
-
-
Sample Analysis: The 13CO2 enrichment in the breath samples was measured using isotope ratio mass spectrometry.
-
Data Analysis: The primary endpoint for assessing reproducibility was the cumulative 13C recovery over different time intervals.[9]
Protocol 2: In Vivo Tracing of [U-13C]KIV in Rats
This protocol is based on a study of BCKA metabolism in living rats.[10]
-
Animal Model: Wistar rats were used for the experiment.
-
Tracer Administration: Rats received an intraperitoneal (i.p.) injection of [U-13C]KIV at a dose of 100 mg/kg.
-
Blood Sampling: Blood samples were collected from the tail vein at 2, 5, 10, 15, 30, and 60 minutes post-injection.
-
Tissue Harvesting: In a separate cohort, tissues were harvested 30 minutes after the [U-13C]KIV injection for analysis of tissue-specific metabolism.
-
Metabolite Analysis: Plasma and tissue extracts were analyzed to determine the fractional percent labeling of KIV, valine, and other downstream metabolites with 13C.[10]
Visualizing Metabolic Pathways and Workflows
To further clarify the roles of these tracers and the experimental processes, the following diagrams are provided.
References
- 1. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imaging cerebral 2-ketoisocaproate metabolism with hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. ckisotopes.com [ckisotopes.com]
- 9. 13C-alpha-Ketoisocaproic acid breath test revisited: an in-depth reproducibility study advocates an extended breath sampling period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Branched-chain α-ketoacids are preferentially reaminated and activate protein synthesis in the heart - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methyl-2-oxopentanoic acid-13C sodium: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Information
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-Methyl-2-oxopentanoic acid-13C sodium salt. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, it is imperative to conduct a thorough safety assessment. While this compound is a stable, non-radioactive isotopically labeled compound, the unlabeled parent compound may cause eye, skin, respiratory, and digestive tract irritation.[1] The toxicological properties of this specific labeled compound have not been fully investigated.[1] Therefore, it is essential to handle it with care, assuming it may present similar hazards to the unlabeled form.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In case of a spill, avoid generating dust.[1] Carefully sweep or vacuum the material into a designated, labeled waste container.[1]
Quantitative Data Summary:
| Property | Value | Reference |
| Appearance | White crystalline powder | [1] |
| Molecular Formula | C5¹³CH9NaO3 | |
| Melting Point | 280 °C (decomposes) | [2] |
| Storage Temperature | Store in a cool, dry place in a tightly sealed container | [1] |
| RCRA Classification | Not listed as a P-Series or U-Series hazardous waste | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as non-radioactive chemical waste. The primary consideration is that while the ¹³C isotope is stable and non-radioactive, the chemical properties of the compound dictate the disposal method.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Do not mix this compound waste with radioactive waste.
-
Segregate the solid waste from any liquid waste generated during experimental procedures.
-
-
Solid Waste Containment:
-
Place all solid waste, including contaminated consumables (e.g., weigh boats, gloves, pipette tips), into a dedicated, clearly labeled, and sealable chemical waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Non-Radioactive Chemical Waste"
-
"this compound"
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory.
-
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.
-
Provide the EHS office with a complete and accurate description of the waste.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity, and method of disposal, in your laboratory's chemical inventory or waste log.
-
Regulatory Compliance
It is a legal requirement for chemical waste generators to determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[1] In the United States, the Environmental Protection Agency (EPA) provides guidelines for this classification under the Resource Conservation and Recovery Act (RCRA). As 4-Methyl-2-oxopentanoic acid is not specifically listed as a hazardous waste, its disposal is governed by general laboratory chemical waste regulations. However, it is crucial to consult your local and state hazardous waste regulations to ensure complete and accurate classification and compliance.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 4-Methyl-2-oxopentanoic acid-13C sodium
Essential Safety and Handling Guide for 4-Methyl-2-oxopentanoic acid-13C sodium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.
Chemical and Hazard Information
Chemical Identity and Properties:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | α-Ketoisocaproic acid-13C sodium salt, Sodium 4-methyl-2-oxovalerate-13C |
| CAS Number | 93523-70-7 |
| Molecular Formula | C₅¹³CH₉NaO₃ |
| Molecular Weight | 153.12 g/mol |
| Appearance | White to off-white solid. |
| Storage | Store at -20°C, sealed, away from moisture and light. For long-term storage (up to 6 months), -80°C is recommended.[1] |
Hazard Identification and Safety Precautions:
The Carbon-13 (¹³C) isotope is a stable, non-radioactive isotope of carbon.[2] Therefore, this compound presents no radiological hazard.[2][3] The primary safety concerns are associated with the chemical properties of the molecule, which are considered identical to its unlabeled counterpart.[2]
The unlabeled form, 4-Methyl-2-oxopentanoic acid sodium salt, is classified as an irritant. The free acid has been noted to cause severe skin burns and eye damage.[4] Although the toxicological properties of this specific compound have not been fully investigated, it is crucial to handle it with caution to avoid potential health effects.[5]
| Hazard | Description | Precautionary Statement |
| Eye Irritation | May cause eye irritation.[5] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Skin Irritation | May cause skin irritation.[5] The free acid form can cause severe skin burns.[4] | P264: Wash hands thoroughly after handling.[4] P280: Wear protective gloves/protective clothing.[4] |
| Inhalation | May cause respiratory tract irritation, especially as a dust.[5] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4] |
| Ingestion | May cause irritation of the digestive tract.[5] | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to ensure laboratory safety and environmental compliance.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles that provide full splash and impact protection.[5][6] | Protects eyes from dust particles and potential splashes.[6] |
| Hand Protection | Nitrile or latex gloves.[7] | Prevents direct skin contact with the chemical.[5] |
| Body Protection | A lab coat or chemical-resistant apron.[6] | Protects skin and clothing from spills and contamination.[6] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher. | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[8][9] |
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Before handling, thoroughly review the Safety Data Sheet (SDS) for the unlabeled compound.[2]
-
Ensure a chemical fume hood or a balance enclosure is available and functioning correctly, especially when weighing or transferring the powdered compound to minimize dust formation.[2]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Locate the nearest eye-wash station and safety shower.
-
-
Handling the Compound:
-
Don the appropriate PPE: lab coat, gloves, and chemical safety goggles. If not using a fume hood, a dust mask is also required.
-
When weighing the solid, use a balance inside a fume hood or a ventilated enclosure to control dust.[2]
-
Handle the compound carefully to avoid generating dust.[5]
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep the container tightly closed when not in use.[5]
-
-
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][10]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Spill: For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[5] Avoid generating dust.[5] Ensure the area is well-ventilated.
-
Disposal Plan
As a stable isotope-labeled compound, this compound does not require special disposal procedures related to radioactivity.[3]
-
Waste Segregation:
-
Do not mix this chemical waste with general laboratory waste.
-
Collect all waste containing the compound, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), into a dedicated and clearly labeled hazardous waste container.
-
-
Disposal Procedure:
-
The waste should be handled and disposed of in accordance with local, state, and federal regulations for non-radioactive chemical waste.
-
Consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines on chemical waste disposal.
-
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for handling and responding to incidents involving this compound.
Caption: Workflow for handling this compound.
Caption: Protocol for responding to an exposure or spill incident.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. moravek.com [moravek.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. youtube.com [youtube.com]
- 7. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 8. sodium 4-methyl-2-oxovalerate, 4502-00-5 [thegoodscentscompany.com]
- 9. 4-Methyl-2-oxopentanoic acid sodium salt hydrate ≥98% | 332360-07-3 [sigmaaldrich.com]
- 10. media.nisbets.com [media.nisbets.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
